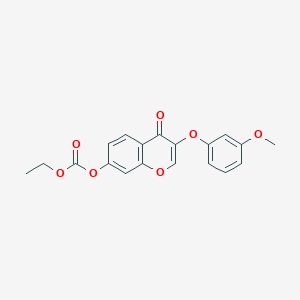

3-(3-Methoxyphenoxy)-4-oxochromen-7-yl ethoxyformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

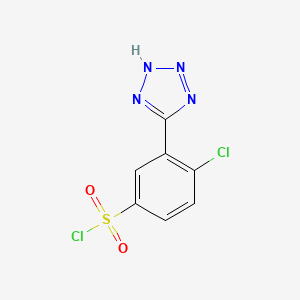

The compound “3-(3-Methoxyphenoxy)-4-oxochromen-7-yl ethoxyformate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic compound made up of a benzene ring fused to a heterocyclic pyran ring), an ethoxyformate group (an ester), and a methoxyphenoxy group (a phenol ether). The presence of these functional groups suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chromen-7-yl group might undergo electrophilic aromatic substitution, the ethoxyformate group might undergo hydrolysis, and the methoxyphenoxy group might participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

Studies have explored the antioxidant activities of phenolic acids, highlighting the influence of methoxy and phenolic hydroxyl groups on enhancing antioxidant potential. Such insights could be relevant for understanding the antioxidant properties of compounds like 3-(3-Methoxyphenoxy)-4-oxochromen-7-yl ethoxyformate, given its structural components (Chen et al., 2020). Additionally, the formation of inter- and intramolecular hydrogen bonds by methoxyphenols in various states, as discussed by Varfolomeev et al. (2010), provides insights into the chemical behavior and potential applications of similar compounds in material science and chemistry (Varfolomeev et al., 2010).

Environmental Degradation and Toxicity

Research on the degradation products of benzophenone-3 in chlorinated seawater pools could offer parallels to the degradation mechanisms of similar complex organic molecules in aquatic environments. Understanding these pathways helps in assessing the environmental fate and potential ecotoxicological impacts of related compounds (Manasfi et al., 2015).

Photophysical Properties

The study on dual emission modulation in 3-hydroxychromones by substituents demonstrates the impact of structural modifications on the photophysical behavior of organic compounds. Such research is crucial for developing molecular sensors and fluorescence probes based on chromone structures, potentially applicable to this compound (Klymchenko et al., 2003).

Metabolic and Bioaccumulation Studies

Investigations into the metabolism and organ distribution of nonylphenol in Atlantic salmon highlight the bioaccumulation potential and metabolic pathways of alkylphenols in aquatic organisms. This research is pertinent for assessing the environmental and health risks associated with the release of structurally similar compounds into ecosystems (Arukwe et al., 2000).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures for handling organic compounds, such as using personal protective equipment and working in a well-ventilated area, should be followed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl [3-(3-methoxyphenoxy)-4-oxochromen-7-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-3-23-19(21)26-14-7-8-15-16(10-14)24-11-17(18(15)20)25-13-6-4-5-12(9-13)22-2/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMGCMKVZPPTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

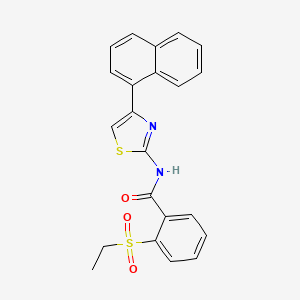

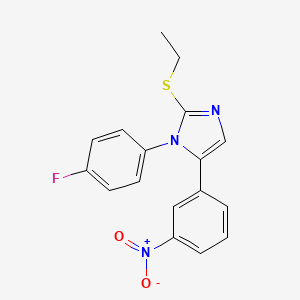

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide](/img/structure/B2663106.png)

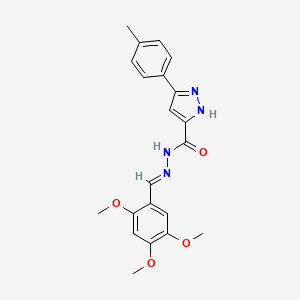

![1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663107.png)

![2-(4-hydroxyphenyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2663110.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2663118.png)

![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)